Methyl5-amino-2,4-dichlorobenzoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-2,4-dichlorobenzoatehydrochloride typically involves the esterification of 5-amino-2,4-dichlorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under acidic conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-2,4-dichlorobenzoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl5-amino-2,4-dichlorobenzoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl5-amino-2,4-dichlorobenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Methyl5-amino-2,4-dichlorobenzoatehydrochloride can be compared with other similar compounds, such as:
Methyl 5-amino-2,4-dichlorobenzoate: Similar structure but lacks the hydrochloride group.
5-Amino-2,4-dichlorobenzoic acid: The parent acid form of the compound.
Methyl 2,4-dichlorobenzoate: Lacks the amino group, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and applications in various fields of research .
Properties
Molecular Formula |
C8H8Cl3NO2 |
---|---|
Molecular Weight |
256.5 g/mol |
IUPAC Name |
methyl 5-amino-2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C8H7Cl2NO2.ClH/c1-13-8(12)4-2-7(11)6(10)3-5(4)9;/h2-3H,11H2,1H3;1H |
InChI Key |
SHQYHKYPUFGAJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.